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Compound of Interest

4-Methoxyquinoline-2-carboxylic
Compound Name: d
aci

Cat. No.: B090785

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 4-Methoxyquinoline-2-carboxylic acid (CAS No. 15733-83-2), a quinoline derivative with
potential applications in medicinal chemistry and organic synthesis. Due to the limited
availability of specific experimental spectra in public databases, this document focuses on the
predicted spectroscopic characteristics based on the compound's structure, supplemented with
detailed, generalized experimental protocols for acquiring such data.

Molecular Structure and Properties

4-Methoxyquinoline-2-carboxylic acid possesses a quinoline core substituted with a
methoxy group at the 4-position and a carboxylic acid group at the 2-position.

Molecular Formula: C11HeNOs Molecular Weight: 203.19 g/mol

Spectroscopic Data Summary

While specific experimental data is not readily available, the following tables summarize the
expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data based on the chemical structure and known spectral characteristics of related compounds.

Table 1: Predicted *H NMR Spectral Data
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Expected Chemical

Proton _ Multiplicity Notes
Shift (8, ppm)

Chemical shift is

COOH 10.0-13.0 Broad Singlet concentration and
solvent dependent.

H3 ~7.5 Singlet

H5 ~8.2 Doublet

H6 ~7.6 Triplet

H7 ~7.8 Triplet

H8 ~8.0 Doublet

OCHs ~4.1 Singlet

Table 2: Predicted *C NMR Spectral Data

Carbon Expected Chemical Shift (8, ppm)
C=0 165-175
Cc2 148 - 152
C3 110-115
C4 160 - 165
C4a 120 - 125
C5 130 - 135
C6 125- 130
Cc7 128 - 132
Cc8 120 - 125
C8a 145 - 150
OCHs 55-60
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Table 3: Predicted IR Spectral Data

Expected Absorption Range

Functional Group Intensity
(cm~)
O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong
C-H (Aromatic) 3000 - 3100 Medium
C-H (Aliphatic - OCHs) 2850 - 2960 Medium
C=0 (Carboxylic Acid) 1680 - 1710 Strong
C=C (Aromatic) 1500 - 1600 Medium to Strong
C-O (Aryl Ether) 1230 - 1270 Strong
C-O (Carboxylic Acid) 1210 - 1320 Strong

IameA._ELedmIed_Mass_SpsclmmﬂLy Data

Relative Abundance Possible Fragment
203 High M]*
186 Moderate [M - OH]*
158 Moderate [M - COOH]*
130 Moderate [M-COOH - COJ*+

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for 4-
Methoxyquinoline-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Dissolve 5-10 mg of 4-Methoxyquinoline-2-carboxylic acid in approximately 0.7 mL of a
suitable deuterated solvent (e.g., DMSO-des, CDCls, or Methanol-d4). DMSO-de is often
preferred for carboxylic acids.
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o Transfer the solution to a 5 mm NMR tube.
e 1H NMR Acquisition:
o Use a standard proton NMR experiment.
o Acquire the spectrum at a frequency of 400 MHz or higher for better resolution.

o Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Use a proton-decoupled carbon-13 NMR experiment.
o A higher concentration of the sample (20-50 mg) may be required.

o A greater number of scans will be necessary compared to *H NMR due to the low natural
abundance of 13C.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid 4-Methoxyquinoline-2-carboxylic acid directly onto
the ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.

o Data Acquisition:

[¢]

Record the spectrum over a range of 4000 to 400 cm™1.

o

Collect a sufficient number of scans (e.g., 16 or 32) and average them to obtain a high-
quality spectrum.

[¢]

Perform a background scan of the empty ATR crystal prior to sample analysis.
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Mass Spectrometry (MS)

e Sample Preparation:

o Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or
acetonitrile).

o The concentration should be in the range of 1-10 pg/mL.

o Data Acquisition (Electrospray lonization - ESI):

[¢]

Introduce the sample solution into the ESI source via direct infusion or coupled with a
liquid chromatograph.

o Acquire the mass spectrum in both positive and negative ion modes to observe the
protonated molecule [M+H]* and the deprotonated molecule [M-H]~.

o Typical ESI source parameters include a capillary voltage of 3-4 kV and a source
temperature of 100-150 °C.

o For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and
apply collision-induced dissociation (CID).

Data Interpretation and Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and
characterization of an organic compound like 4-Methoxyquinoline-2-carboxylic acid.
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Workflow for Spectroscopic Analysis
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A generalized workflow for the spectroscopic characterization of a chemical compound.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxyquinoline-2-
carboxylic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b090785#spectroscopic-data-nmr-ir-ms-for-4-
methoxyquinoline-2-carboxylic-acid]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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